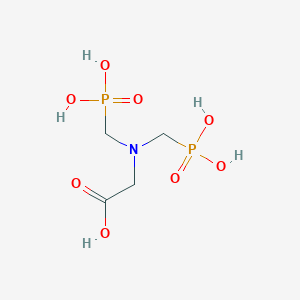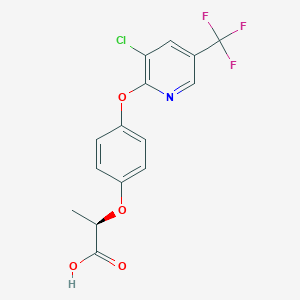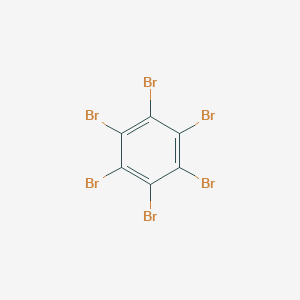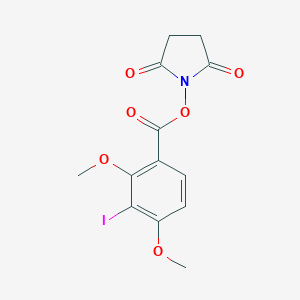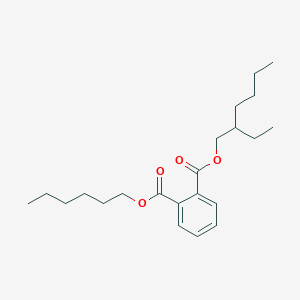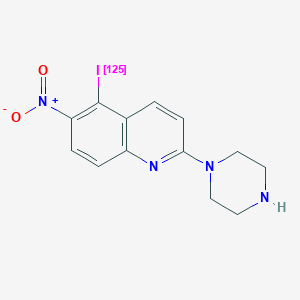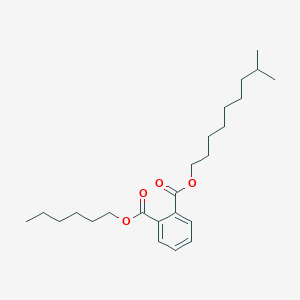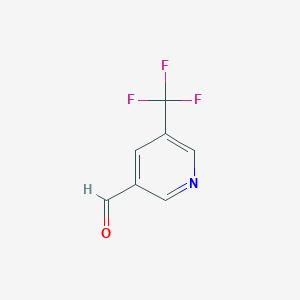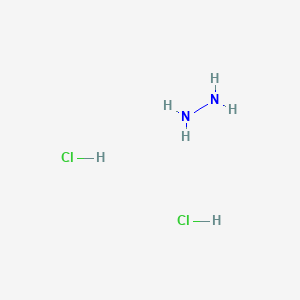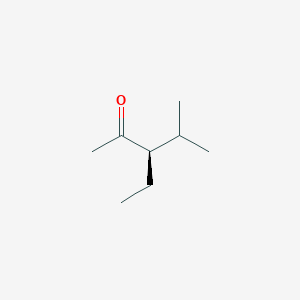
(3R)-3-Ethyl-4-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Ethyl-4-methylpentan-2-one, also known as Leptospermone, is a natural compound that is found in the essential oils of various plants. It has gained significant attention in recent years due to its potential as a therapeutic agent in various fields of research.
Mechanism Of Action
The exact mechanism of action of (3R)-3-Ethyl-4-methylpentan-2-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of various diseases. It has also been found to activate various antioxidant enzymes, which help to neutralize harmful free radicals in the body.
Biochemical And Physiological Effects
(3R)-3-Ethyl-4-methylpentan-2-one has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory and antioxidant effects, which help to reduce oxidative stress and inflammation in the body. Additionally, it has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (3R)-3-Ethyl-4-methylpentan-2-one in lab experiments is its natural origin. It is extracted from plants, which makes it a safer alternative to synthetic compounds. Additionally, it has been found to have a low toxicity profile, which makes it a potential candidate for the development of new therapeutics. However, one of the main limitations of using (3R)-3-Ethyl-4-methylpentan-2-one in lab experiments is its low solubility in water. This can make it difficult to administer in certain experimental settings.
Future Directions
There are various future directions for the research of (3R)-3-Ethyl-4-methylpentan-2-one. One potential direction is the development of new therapeutics for the treatment of various diseases. It has been found to have potential in the treatment of cancer, diabetes, and cardiovascular diseases. Another potential direction is the development of new methods for the synthesis and purification of (3R)-3-Ethyl-4-methylpentan-2-one. This could help to improve the efficiency and yield of the extraction process. Additionally, further research is needed to fully understand the mechanism of action of (3R)-3-Ethyl-4-methylpentan-2-one and its potential therapeutic applications.
Conclusion:
In conclusion, (3R)-3-Ethyl-4-methylpentan-2-one is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications. It has been found to have antimicrobial, antifungal, and antiviral properties, as well as anti-inflammatory and antioxidant effects. While there are limitations to its use in lab experiments, its natural origin and low toxicity profile make it a potential candidate for the development of new therapeutics. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of (3R)-3-Ethyl-4-methylpentan-2-one involves the isolation of the compound from the essential oils of various plants. One of the most common methods of extraction is steam distillation. The essential oils are subjected to steam, which causes the oils to evaporate. The vapors are then condensed, and the resulting liquid is collected. The liquid is then subjected to various purification methods, such as column chromatography, to isolate the (3R)-3-Ethyl-4-methylpentan-2-one.
Scientific Research Applications
(3R)-3-Ethyl-4-methylpentan-2-one has been extensively researched for its potential therapeutic applications. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
properties
CAS RN |
125873-76-9 |
|---|---|
Product Name |
(3R)-3-Ethyl-4-methylpentan-2-one |
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(3R)-3-ethyl-4-methylpentan-2-one |
InChI |
InChI=1S/C8H16O/c1-5-8(6(2)3)7(4)9/h6,8H,5H2,1-4H3/t8-/m1/s1 |
InChI Key |
KNCSWJHMGRXEDN-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C(C)C)C(=O)C |
SMILES |
CCC(C(C)C)C(=O)C |
Canonical SMILES |
CCC(C(C)C)C(=O)C |
synonyms |
2-Pentanone, 3-ethyl-4-methyl-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



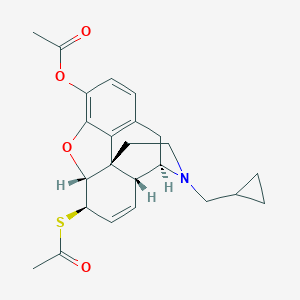
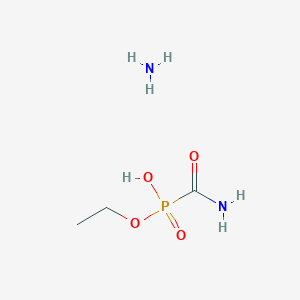
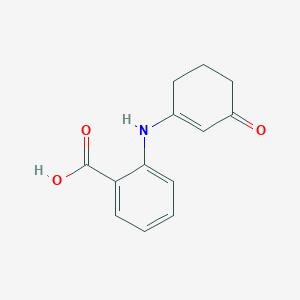
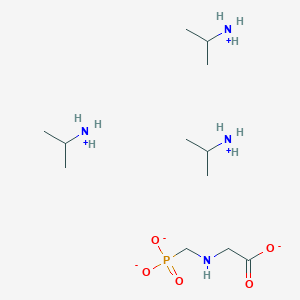
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
